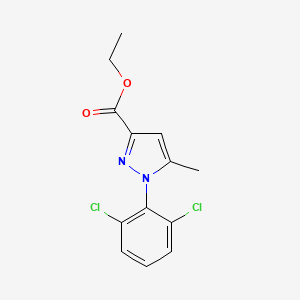

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

CAS No.: 1033586-29-6

Cat. No.: VC2693822

Molecular Formula: C13H12Cl2N2O2

Molecular Weight: 299.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033586-29-6 |

|---|---|

| Molecular Formula | C13H12Cl2N2O2 |

| Molecular Weight | 299.15 g/mol |

| IUPAC Name | ethyl 1-(2,6-dichlorophenyl)-5-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-8(2)17(16-11)12-9(14)5-4-6-10(12)15/h4-7H,3H2,1-2H3 |

| Standard InChI Key | NCSMQFGYBBNKNO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1)C)C2=C(C=CC=C2Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C)C2=C(C=CC=C2Cl)Cl |

Introduction

| Parameter | Value |

|---|---|

| IUPAC Name | Ethyl 1-(2,6-dichlorophenyl)-5-methylpyrazole-3-carboxylate |

| CAS Registry Number | 1033586-29-6 |

| Molecular Formula | C₁₃H₁₂Cl₂N₂O₂ |

| Molecular Weight | 299.15 g/mol |

| Standard InChI | InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-8(2)17(16-11)12-9(14)5-4-6-10(12)15/h4-7H,3H2,1-2H3 |

| Standard InChIKey | NCSMQFGYBBNKNO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1)C)C2=C(C=CC=C2Cl)Cl |

| PubChem Compound ID | 57470283 |

Chemical Structure and Properties

The chemical structure of 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester demonstrates several important features that influence its reactivity, solubility, and potential applications in chemical synthesis and pharmaceutical research.

Structural Features

The compound contains a pyrazole heterocycle, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The specific substitution pattern includes:

-

Two chlorine atoms at positions 2 and 6 of the phenyl ring, creating steric hindrance around the N-phenyl bond and affecting the electronic distribution

-

A methyl group at position 5 of the pyrazole ring, which contributes to the lipophilicity of the molecule

-

An ethyl ester group at position 3 of the pyrazole ring, which is an important functional handle for further transformations and contributes to the compound's polarity and hydrogen bond accepting capabilities

These structural features collectively determine the three-dimensional shape, electron distribution, and reactivity of the molecule, which in turn influence its chemical behavior and potential biological interactions.

| Property | Value |

|---|---|

| Physical State | Solid (at standard conditions) |

| Color | Not specifically reported |

| Molecular Weight | 299.15 g/mol |

| Solubility | Likely soluble in organic solvents such as ethyl acetate, toluene, and ethanol based on similar compounds |

| Melting Point | Not reported in the search results |

| Boiling Point | Not reported in the search results |

| Flash Point | Not reported in the search results |

The compound's moderate molecular weight and the presence of both polar (ester group) and non-polar (chlorinated phenyl group) moieties suggest that it would have good solubility in mid-polarity organic solvents but limited solubility in water .

Synthesis Methods

Esterification Procedures

One key step in the synthesis would be the esterification reaction to produce the ethyl ester group. Similar compounds, such as those described in search result , employ esterification methods that typically involve:

-

Reaction of the corresponding carboxylic acid with ethanol

-

Use of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid)

-

Reflux conditions at elevated temperatures (e.g., 90°C)

-

Extended reaction times (e.g., 10 hours)

-

Purification through extraction, followed by column chromatography

These methods can achieve high yields, with related compounds reporting yields above 80% .

Purification Techniques

After synthesis, the compound typically requires purification to achieve the desired purity levels (often ≥95% for research-grade materials). Common purification techniques for this class of compounds include:

-

Liquid-liquid extraction (e.g., using ethyl acetate and water)

-

Column chromatography using silica gel

-

Elution with appropriate solvent systems (combinations of ethyl acetate and petroleum ether)

-

Recrystallization from suitable solvent systems

These purification methods are essential for obtaining the compound with sufficient purity for research applications .

Chemical Reactivity

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester possesses several reactive functional groups that enable it to participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.

Ester Group Reactivity

The ethyl ester functionality at the C3 position of the pyrazole ring represents one of the most reactive sites in the molecule, potentially undergoing various transformations:

-

Hydrolysis to the corresponding carboxylic acid under acidic or basic conditions

-

Transesterification to form different ester derivatives

-

Reduction to primary alcohols using reducing agents such as lithium aluminum hydride

-

Amidation reactions to form amide derivatives

-

Claisen condensation and related reactions

These transformations make the compound a valuable precursor for the synthesis of more complex molecular architectures with diverse functional groups.

Halogenated Phenyl Group Reactivity

The 2,6-dichlorophenyl moiety introduces additional reactive sites:

-

Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings)

-

Nucleophilic aromatic substitution reactions, though these would be hindered by the electron-donating effect of the pyrazole ring

-

Ortho-lithiation reactions between the chlorine atoms

The steric hindrance imposed by the two chlorine atoms in ortho positions would significantly influence the reactivity of this portion of the molecule.

| Specification | Typical Value |

|---|---|

| Purity | ≥95.0% |

| Form | Likely solid |

| Storage Conditions | Not specifically mentioned, but likely requires standard organic chemical storage practices |

| Stability | Not specifically mentioned |

| Recommended Use | Research purposes only |

These specifications are important for researchers considering the use of this compound in their studies .

Comparison with Related Compounds

Understanding how 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester relates to similar compounds provides valuable context for its properties and potential applications.

Structural Analogs

The search results mention several structurally related compounds that share features with the compound of interest:

-

1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER, which differs in the substitution pattern on both the phenyl and pyrazole rings

-

Ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylate, which contains additional functional groups including amino and trifluoromethylsulfinyl moieties

These structural analogs may share some chemical and biological properties while differing in others, providing a spectrum of activities that can inform structure-activity relationships .

Pharmacological Comparisons

The search results specifically mention comparisons with established pharmaceutical compounds:

-

Diclofenac, a widely used NSAID that also contains a dichlorophenyl group

-

Indomethacin, another NSAID with a different structural template but similar anti-inflammatory mechanism

These comparisons suggest potential pharmacological similarities, particularly in the context of anti-inflammatory activities through COX inhibition mechanisms.

Distinctive Features

Several features distinguish 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester from its structural analogs:

-

The specific combination of substituents (2,6-dichlorophenyl, methyl, and ethyl ester groups)

-

The positioning of these substituents on the pyrazole ring

-

The absence of additional functional groups found in some analogs (such as amino or trifluoromethyl groups)

These distinctive features likely confer unique chemical and biological properties that differentiate this compound from its structural relatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume